
2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
説明
The compound “2-(2,3-Difluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The presence of the methoxycarbonyl group (-COOCH3) suggests that it might be involved in esterification reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The difluorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, and the pyrrolidine ring might participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and the ester group could affect its solubility, stability, and reactivity .科学的研究の応用
Fluorinated Compounds in Environmental Science
Fluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonates (PFASs), have been extensively studied for their environmental persistence and bioaccumulation potential. Research shows that the bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. However, PFCAs with shorter chains (seven fluorinated carbons or less) are not considered bioaccumulative according to regulatory criteria, suggesting a nuanced understanding of fluorinated compounds' environmental behavior (Conder et al., 2008)[https://consensus.app/papers/pfcas-review-comparison-criteria-compounds-conder/6a7f10e050975289a48d735cad9a6df3/?utm_source=chatgpt].
Biomass Conversion and Polymer Production
The conversion of biomass into valuable chemicals is a significant area of research, with 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan-based compounds, being of particular interest. These derivatives are seen as potential alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The research highlights the versatility of furan derivatives in producing monomers, polymers, and other functional materials, indicating a wide range of applications for similarly structured compounds in sustainable material production (Chernyshev et al., 2017)[https://consensus.app/papers/conversion-plant-biomass-furan-derivatives-access-chernyshev/de450eebcc8b57bfa8a2b28347995563/?utm_source=chatgpt].
Phosphonic Acid Derivatives in Various Applications
Phosphonic acids and their derivatives have a wide range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These applications span across bioactive properties for drug and pro-drug development, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, and more. This diversity in application areas underscores the potential versatility of similarly structured compounds like the one , especially in the fields of chemistry, biology, and materials science (Sevrain et al., 2017)[https://consensus.app/papers/phosphonic-acid-preparation-applications-sevrain/0c54a00094355a6ba54e2ef9e1220ad9/?utm_source=chatgpt].
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,3-difluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-17-10(14(20)21-2)6-8(13(18)19)12(17)7-4-3-5-9(15)11(7)16/h3-5,8,10,12H,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMSYAWGQQYGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


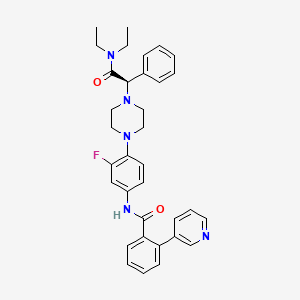
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
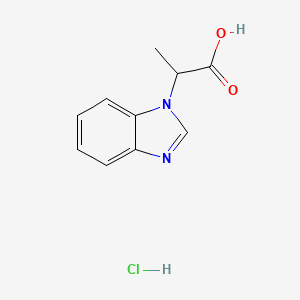
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
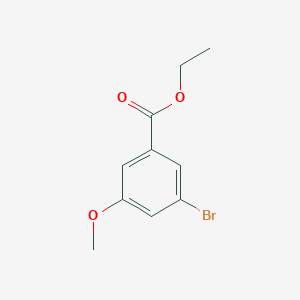
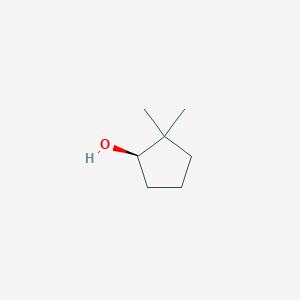
![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)

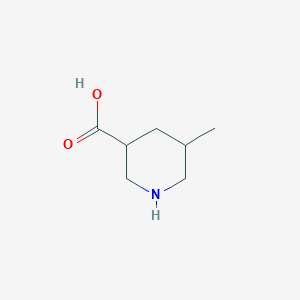
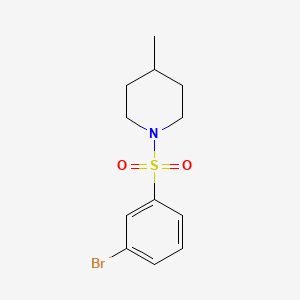
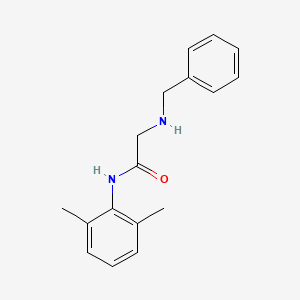
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)
![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
